Octadecanoic acid, 9-(sulfooxy)-, monosodium salt

CAS No.: 68964-56-7

Cat. No.: VC17021778

Molecular Formula: C18H35NaO6S

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68964-56-7 |

|---|---|

| Molecular Formula | C18H35NaO6S |

| Molecular Weight | 402.5 g/mol |

| IUPAC Name | sodium;1-carboxyheptadecan-8-yl sulfate |

| Standard InChI | InChI=1S/C18H36O6S.Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1 |

| Standard InChI Key | LBBMGWMTZMVZCT-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[Na+] |

Introduction

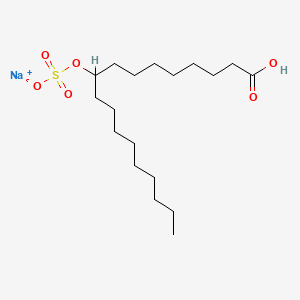

Chemical Identity and Structural Characteristics

Molecular Composition

Octadecanoic acid, 9-(sulfooxy)-, monosodium salt (CAS: 68964-56-7, 14350-75-5) has the molecular formula C₁₈H₃₅NaO₆S and a molar mass of 402.5 g/mol. Discrepancies in CAS registry numbers arise from isomeric variations and nomenclature conventions, though the core structure remains consistent: a saturated 18-carbon chain with a sulfate ester group at position 9.

Structural Representation:

-

SMILES:

CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[Na+] -

InChIKey:

LBBMGWMTZMVZCT-UHFFFAOYSA-M

The sulfooxy group enhances water solubility compared to unmodified octadecanoic acid, which is inherently hydrophobic.

Physicochemical Properties

Key properties derived from experimental and theoretical data include:

| Property | Value | Source |

|---|---|---|

| Melting Point | ~200°C | |

| Boiling Point | >300°C (at atmospheric pressure) | |

| Water Solubility | High (due to ionic group) | |

| Vapor Pressure | Negligible (<1 × 10⁻⁶ mmHg) | |

| Density | ~1.1 g/cm³ (estimated) | – |

The compound decomposes above 100°C during synthesis, necessitating controlled reaction conditions. Its amphiphilic nature is quantified by a hydrophilic-lipophilic balance (HLB) value typical of anionic surfactants (~40).

Synthesis and Manufacturing

Sulfonation of Octadecanoic Acid

The synthesis involves two primary steps:

-

Sulfation: Reaction of octadecanoic acid with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfooxy group.

-

Neutralization: Treatment with sodium hydroxide to form the monosodium salt.

Reaction temperatures are maintained below 100°C to prevent backbone degradation. Yields depend on the purity of starting materials and stoichiometric ratios.

Industrial-Scale Production

Large-scale manufacturing employs continuous stirred-tank reactors (CSTRs) with SO₃ gas as the sulfonating agent. Post-synthesis purification involves:

-

Neutralization: To pH 7–8 using NaOH.

-

Crystallization: Isolation via solvent evaporation or antisolvent addition.

-

Drying: Spray-drying to obtain a free-flowing powder.

Functional Properties and Mechanisms

Surfactant Behavior

The compound reduces surface tension at the oil-water interface (~30 mN/m at 0.1% concentration). Its critical micelle concentration (CMC) is approximately 0.5 mM, enabling micelle formation that solubilizes hydrophobic substances.

Mechanism of Action:

-

Adsorption: The hydrophobic tail aligns at nonpolar surfaces, while the sulfooxy group interacts with water.

-

Emulsification: Stabilizes oil-in-water emulsions by forming protective interfacial layers.

Stability and Reactivity

-

Thermal Stability: Decomposes above 300°C, releasing SOₓ gases.

-

Hydrolysis: Stable in neutral pH but hydrolyzes in strongly acidic (pH < 2) or alkaline (pH > 10) conditions .

-

Oxidation: Resistant to oxidative degradation due to saturated hydrocarbon chain.

Applications in Industry and Academia

Personal Care Products

Used in shampoos, creams, and lotions as an emulsifier (5–10% w/w). Enhances texture and prevents phase separation.

Pharmaceuticals

-

Drug Delivery: Forms micelles for hydrophobic drug encapsulation (e.g., paclitaxel).

-

Topical Formulations: Improves skin permeation of active ingredients.

Industrial Uses

| Application | Function | Concentration |

|---|---|---|

| Textile Processing | Wetting agent | 1–2% |

| Metalworking Fluids | Corrosion inhibitor | 0.5–1% |

| Agricultural Adjuvants | Spray droplet stabilizer | 0.1–0.5% |

Comparative Analysis with Related Compounds

Sodium Butyl Oleate Sulfate

A structurally analogous compound (CAS: 42808-36-6 ) with a butyl ester group. Key differences:

| Property | 9-(Sulfooxy) Derivative | Butyl Ester Variant |

|---|---|---|

| Molecular Weight | 402.5 g/mol | 459.64 g/mol |

| Solubility | Water-soluble | Oil-soluble |

| Applications | Pharmaceuticals | Industrial detergents |

The butyl ester variant exhibits higher lipid solubility, making it suitable for heavy-duty cleaning .

Sulfonated Oleic Acid (EPA Compound)

While sulfonated oleic acid (CAS: 68443-05-0 ) shares a similar backbone, it contains a sulfonic acid (-SO₃H) group instead of a sulfate ester. This difference confers:

Future Research Directions

-

Biological Interactions: Mechanistic studies on cellular membrane interactions.

-

Green Synthesis: Development of solvent-free sulfonation methods.

-

Advanced Drug Delivery: Exploration of stimuli-responsive micelles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume